molecular formula C24H34Br2O6 B13423441 [2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

Cat. No.: B13423441
M. Wt: 578.3 g/mol
InChI Key: JYPQXEWTJMUKGT-WBRITFLYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is a complex organic molecule characterized by its multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate typically involves multi-step organic reactions. The starting materials are often simpler steroidal compounds, which undergo bromination, hydroxylation, and acetylation reactions under controlled conditions. The reaction conditions include the use of specific solvents, catalysts, and temperature control to ensure the desired stereochemistry and functional group placement.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for precise control over reaction conditions and scalability. The purification of the final product is achieved through techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate: undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The bromine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the carbonyl groups may produce diols.

Scientific Research Applications

[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate: has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating gene expression and cellular responses. Additionally, its bromine atoms and hydroxyl groups may participate in redox reactions, influencing cellular oxidative stress and signaling.

Comparison with Similar Compounds

[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate: can be compared with other similar steroidal compounds, such as:

    Cortisol: A naturally occurring steroid hormone with similar hydroxyl and carbonyl groups.

    Prednisolone: A synthetic steroid with anti-inflammatory properties.

    Dexamethasone: Another synthetic steroid known for its potent anti-inflammatory and immunosuppressive effects.

The uniqueness of This compound lies in its specific bromination pattern and the presence of multiple functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C24H34Br2O6

Molecular Weight

578.3 g/mol

IUPAC Name

[2-[(8S,9S,10R,11R,13S,14S,16R,17R)-2,4-dibromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H34Br2O6/c1-11-7-15-13-5-6-14-20(26)21(30)16(25)8-22(14,3)19(13)17(28)9-23(15,4)24(11,31)18(29)10-32-12(2)27/h11,13-17,19-20,28,31H,5-10H2,1-4H3/t11-,13+,14?,15+,16?,17-,19-,20?,22+,23+,24+/m1/s1

InChI Key

JYPQXEWTJMUKGT-WBRITFLYSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4C(C(=O)C(C[C@@]4([C@H]3[C@@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)C)Br)Br

Canonical SMILES

CC1CC2C3CCC4C(C(=O)C(CC4(C3C(CC2(C1(C(=O)COC(=O)C)O)C)O)C)Br)Br

Origin of Product

United States

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